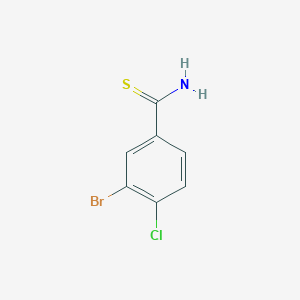
3-Bromo-4-chlorobenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chlorobenzene-1-carbothioamide is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it an ideal candidate for exploring new avenues in materials science, drug discovery, and organic synthesis. The molecular formula of this compound is C7H5BrClNS, and it has a molecular weight of 250.54 g/mol .
Métodos De Preparación
The synthesis of 3-Bromo-4-chlorobenzene-1-carbothioamide can be achieved through various routes. One common method involves the reaction of 3-bromo-4-chlorobenzene with thiourea under specific conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Industrial production methods for this compound may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to achieve the desired product efficiently.
Análisis De Reacciones Químicas
3-Bromo-4-chlorobenzene-1-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-chlorobenzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug discovery, aiming to develop new therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Bromo-4-chlorobenzene-1-carbothioamide can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has a similar structure but differs in the position of the chlorine atom.
1-Bromo-3-chlorobenzene: Another isomer with the chlorine atom in a different position, leading to variations in its chemical behavior and applications.
1-Bromo-4-chlorobenzene: This compound is closely related and shares many properties with this compound but lacks the carbothioamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5BrClNS |
|---|---|
Peso molecular |
250.54 g/mol |
Nombre IUPAC |
3-bromo-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |
Clave InChI |
ZLWGGCALTAFXHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=S)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)






amine](/img/structure/B13530659.png)





